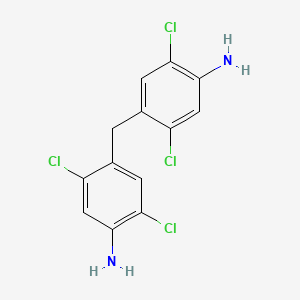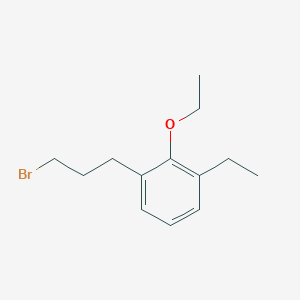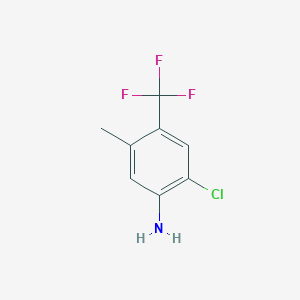
3-(Tributylstannyl)but-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tributylstannyl)but-3-en-1-ol is an organotin compound with the molecular formula C16H34OSn It is characterized by the presence of a tributylstannyl group attached to a butenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tributylstannyl)but-3-en-1-ol typically involves the reaction of tributylstannyl chloride with but-3-en-1-ol in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Bu3SnCl+HOCH2CH=CH2→Bu3SnCH2CH=CH2OH+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Tributylstannyl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The tributylstannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents such as bromine (Br2) or iodine (I2) are often used.
Major Products
Oxidation: But-3-enal or but-3-enoic acid.
Reduction: 3-(Tributylstannyl)butan-1-ol.
Substitution: Various organotin compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(Tributylstannyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 3-(Tributylstannyl)but-3-en-1-ol exerts its effects involves the interaction of the tributylstannyl group with various molecular targets. This can include:
Electron Transfer: The stannyl group can participate in electron transfer reactions, leading to the formation of radicals and other reactive intermediates.
Substitution Reactions: The stannyl group can be replaced by other functional groups, altering the chemical properties of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Tributylstannyl)prop-2-en-1-ol
- 3-(Tributylstannyl)but-2-en-1-ol
- 3-(Tributylstannyl)but-3-yn-1-ol
Uniqueness
3-(Tributylstannyl)but-3-en-1-ol is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. The presence of both a hydroxyl group and a tributylstannyl group provides versatility in synthetic chemistry, making it a valuable reagent in various research and industrial processes.
Propiedades
Número CAS |
122229-78-1 |
|---|---|
Fórmula molecular |
C16H34OSn |
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
3-tributylstannylbut-3-en-1-ol |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h5H,1,3-4H2;3*1,3-4H2,2H3; |
Clave InChI |
UAXAHSXCWADQQE-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C(=C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-(Trifluoromethyl)anilino]methylidene]propanedinitrile](/img/structure/B14070978.png)
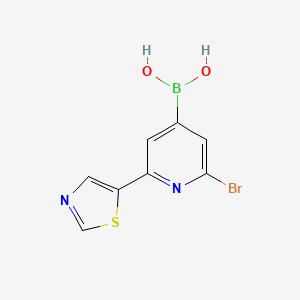
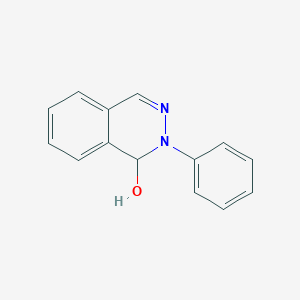
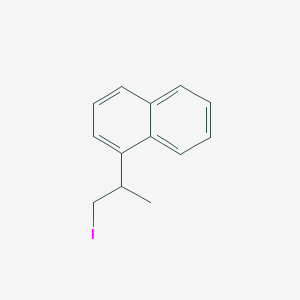
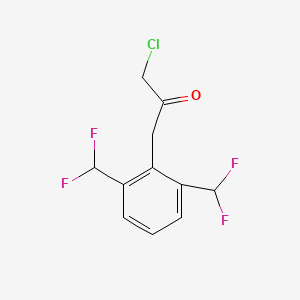
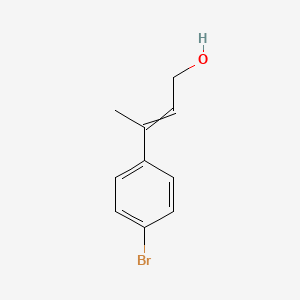
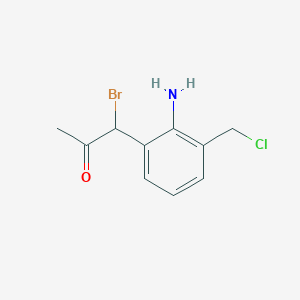
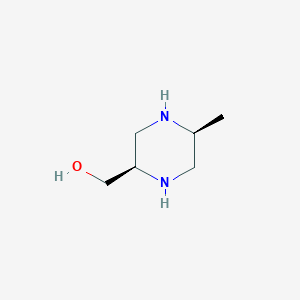


![3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14071073.png)
